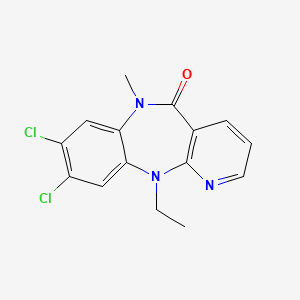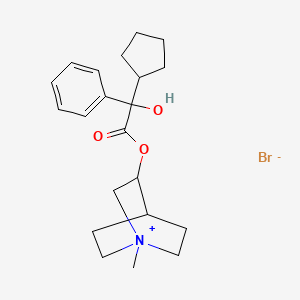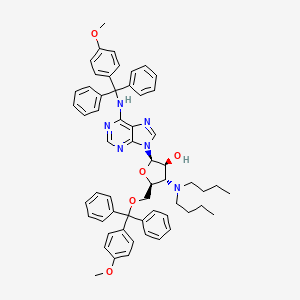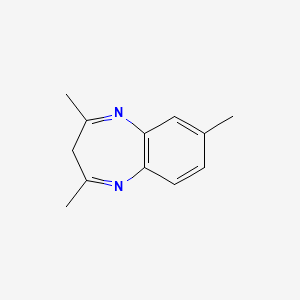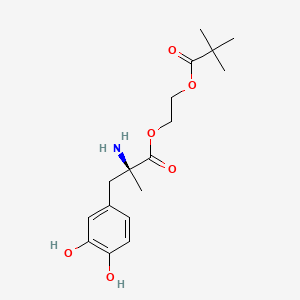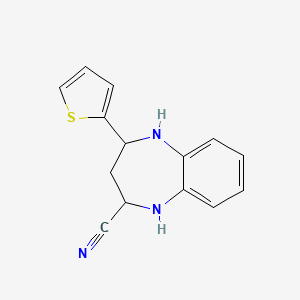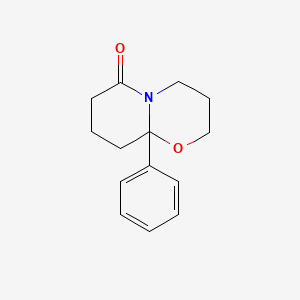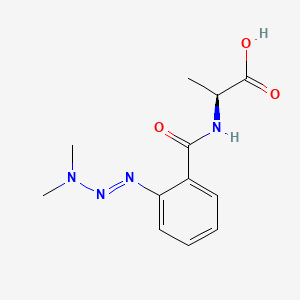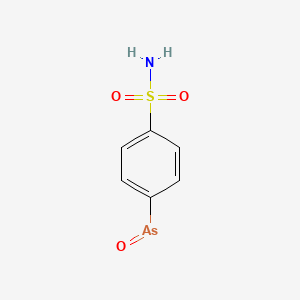
p-Arsenosobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Arsenosobenzenesulfonamide: is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a benzene ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Arsenosobenzenesulfonamide typically involves the reaction of arsenic trioxide with aniline derivatives under controlled conditions. The process may include steps such as diazotization, sulfonation, and subsequent coupling reactions to introduce the sulfonamide group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: p-Arsenosobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it to arsenic(III) or arsenic(I) compounds.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenic trihalides.
Scientific Research Applications
Chemistry: p-Arsenosobenzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for developing new drugs and therapies.
Medicine: The compound’s potential therapeutic applications include its use in treating certain types of infections and diseases. Research is ongoing to understand its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of p-Arsenosobenzenesulfonamide involves its interaction with biological molecules, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzyme activity.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar structure but lacks the arsenic atom.
p-Toluenesulfonamide: Another sulfonamide compound used in organic synthesis and industrial applications.
Sulfonimidates: Organosulfur compounds with similar functional groups but different chemical properties.
Uniqueness: p-Arsenosobenzenesulfonamide is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This uniqueness allows for specialized applications that are not possible with other sulfonamide compounds.
Properties
CAS No. |
5440-05-1 |
|---|---|
Molecular Formula |
C6H6AsNO3S |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
4-arsorosobenzenesulfonamide |
InChI |
InChI=1S/C6H6AsNO3S/c8-12(10,11)6-3-1-5(7-9)2-4-6/h1-4H,(H2,8,10,11) |
InChI Key |
WCKJGCNTIOQKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)[As]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)
